molecular formula C8H9NO2 B1390126 1-(2-Methoxypyridin-4-yl)ethanone CAS No. 764708-20-5

1-(2-Methoxypyridin-4-yl)ethanone

Cat. No. B1390126
M. Wt: 151.16 g/mol
InChI Key: BFAGDLUNNOGOSS-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)ethanone, commonly referred to as MPE, is an organic compound that is a member of the pyridine family. It is a colorless liquid with a sweet, smoky odor. MPE is used in a variety of applications, from industrial to pharmaceutical, and is known for its unique properties, such as its ability to act as a catalyst for a variety of reactions.

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of novel heterocyclic compounds, including 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones, which have potential applications in medicinal chemistry and drug development (Kwiecień & Szychowska, 2006).

  • Ligand Preparation : It's utilized in preparing ligands like 1,2-Bis(2,2′:6′,2′′-terpyridin-4′yl)ethanone, which are crucial in the study of complex metal-ligand interactions (Chen, Warrener & Butler, 2004).

  • Antimicrobial Compounds Synthesis : The compound is a key precursor in synthesizing new antimicrobial agents, as demonstrated in studies producing bipyrazoles with significant antibacterial and antifungal activities (Ashok et al., 2014).

Analytical and Materials Chemistry

  • Pyrolysis Product Identification : It's used in identifying pyrolysis products of psychoactive substances, contributing to forensic chemistry and toxicology research (Texter et al., 2018).

  • Development of Fluorescent Materials : The compound is instrumental in creating materials with unique optical properties, such as twisted π-Conjugated molecules exhibiting solid-state fluorescence, which have potential applications in optoelectronics and photonics (Dong et al., 2012).

Crystallography and Structural Chemistry

  • Crystal Structure Analysis : This compound is pivotal in studying crystal structures, contributing to a deeper understanding of molecular conformations and intermolecular interactions, which is crucial in the field of materials science and drug design (Rao, Cui & Zheng, 2014).

properties

IUPAC Name

1-(2-methoxypyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)7-3-4-9-8(5-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAGDLUNNOGOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665852
Record name 1-(2-Methoxypyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxypyridin-4-yl)ethanone

CAS RN

764708-20-5
Record name 1-(2-Methoxypyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxypyridin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Chowdhury, KRA Abdellatif, Y Dong, D Das… - Bioorganic & medicinal …, 2008 - Elsevier
A hitherto unknown class of celecoxib analogs was designed for evaluation as dual inhibitors of the 5-lipoxygenase/cyclooxygenase-2 (5-LOX/COX-2) enzymes. These compounds …
Number of citations: 56 www.sciencedirect.com
V Kumar, K Kaur, GK Gupta, AK Gupta… - Recent patents on …, 2013 - ingentaconnect.com
Celecoxib, a tricyclic compound having pyrazole ring exhibits an excellent level of antiinflammatory action against COX-2 enzymes and some of its analogs act as anticancer and …
Number of citations: 51 www.ingentaconnect.com

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